Z-Pyr-ONp

描述

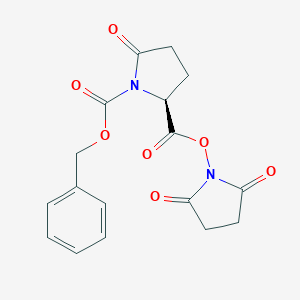

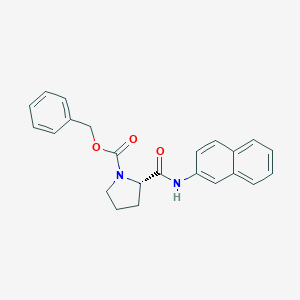

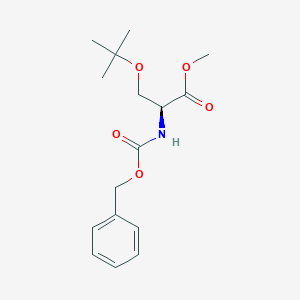

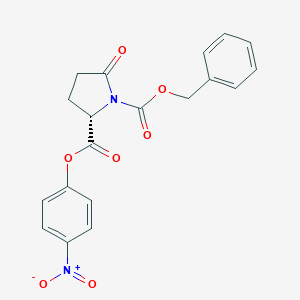

“Z-Pyr-ONp” is a chemical compound with the molecular formula C19H16N2O7 . It is also known as “(Benzyloxycarbonyl)-L-pyroglutamic acid p-nitrophenyl ester” and "1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, 2-(4-nitrophenyl) 1-(phenylmethyl) ester, (S)-" .

Molecular Structure Analysis

The molecular weight of “Z-Pyr-ONp” is 384.33 g/mol . The structure of this compound includes a pyrrolidine ring, a nitrophenyl group, and a benzyloxycarbonyl group .

Physical And Chemical Properties Analysis

“Z-Pyr-ONp” is a compound with the molecular formula C19H16N2O7 and a molecular weight of 384.33 g/mol . More detailed physical and chemical properties were not found in the available resources.

科学研究应用

在航空航天、国防和汽车工业中的烟火应用

锆钾高氯酸盐(ZPP),与Z-Pyr-ONp在成分上相似,被用于航空航天、国防和汽车工业。Shim et al. (2016)的研究侧重于ZPP的制造过程和特性分析。这种固体烟火混合物由氧化剂、燃料和粘合剂组成,在这些领域中对各种应用至关重要。

用于转变的惰性基质燃料中的应用

结构类似于Z-Pyr-ONp的锆酸盐钇钛矿被探索用作转变中的锕系元素宿主,Lutique et al. (2003)详细介绍了这一应用。这项研究展示了这些材料在处理核废料和提高核燃料效率方面的潜力。

锆配合物中的配位模式

Dias et al. (2003)的研究探讨了锆配合物中吡咯配体的键合几何。这项研究与Z-Pyr-ONp的化学结构相似,可能在催化和材料科学领域的潜在应用中具有相关性。

用于环境净化的吸附研究

Z-Pyr-ONp的结构类似物被用于环境净化的吸附研究。例如,Zango et al. (2020)对使用基于Zr的金属有机框架吸附芘的优化研究进行了实施,展示了这类材料在环境应用中的潜力。

核废料管理中的电解精炼

在核废料管理的背景下,Lee et al. (2013)展示了从Zircaloy-4包壳外壳中回收锆的电解精炼过程。考虑到Z-Pyr-ONp在类似过程中的潜在应用,这项研究具有重要意义。

用于电子应用的锆掺杂薄膜

类似于Z-Pyr-ONp的应用潜力,Juma et al. (2016)研究了锆掺杂的TiO2薄膜的电子和光学性质,强调了该材料在电子应用中的潜力。

大肠杆菌中Z-DNA的研究

Lukomski & Wells (1994)关于大肠杆菌中Z-DNA的研究,虽然与Z-Pyr-ONp没有直接关联,但为分子生物学和遗传学领域提供了见解,类似化合物可能在这些领域中找到应用。

作用机制

Target of Action

Z-Pyr-ONp, also known as Zinc pyrithione, is a coordination complex of zinc . It primarily targets fungal and bacterial cells . It exhibits fungistatic properties, inhibiting the division of fungal cells, and bacteriostatic properties, inhibiting bacterial cell division . It is used in the treatment of various skin conditions such as seborrhoeic dermatitis and dandruff .

Mode of Action

Zinc pyrithione’s antifungal effect is thought to derive from its ability to disrupt membrane transport by blocking the proton pump that energizes the transport mechanism . This disruption inhibits the division of fungal and bacterial cells, thereby preventing their growth and proliferation .

Biochemical Pathways

It is known that the compound interferes with the membrane transport system of fungal and bacterial cells . This disruption affects the cells’ ability to maintain their internal environment, leading to inhibited growth and division .

Pharmacokinetics

It is known that the compound has a low solubility in water , which may affect its bioavailability and distribution within the body.

Result of Action

The primary result of Z-Pyr-ONp’s action is the inhibition of fungal and bacterial cell division . This leads to a decrease in the population of these microorganisms, thereby alleviating symptoms of conditions such as seborrhoeic dermatitis and dandruff .

Action Environment

The action of Z-Pyr-ONp can be influenced by various environmental factors. For instance, its low solubility in water may affect its efficacy in aqueous environments. Additionally, the compound is slowly decomposed by ultraviolet light, providing years of protection in direct sunlight . This makes it suitable for use in outdoor paints and other products that protect against mildew and algae .

属性

IUPAC Name |

1-O-benzyl 2-O-(4-nitrophenyl) (2S)-5-oxopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O7/c22-17-11-10-16(18(23)28-15-8-6-14(7-9-15)21(25)26)20(17)19(24)27-12-13-4-2-1-3-5-13/h1-9,16H,10-12H2/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQOXQJWPSHSDJ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N([C@@H]1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428586 | |

| Record name | Z-Pyr-ONp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Pyr-ONp | |

CAS RN |

40356-52-3 | |

| Record name | Z-Pyr-ONp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B554266.png)